molecular formula C15H17BrF3NO2 B13034830 Tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate

Tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate

Cat. No.: B13034830
M. Wt: 380.20 g/mol
InChI Key: WEOQRKRFIMWKLS-UHFFFAOYSA-N
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Description

Tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate is an azetidine-based compound featuring a tert-butyl carbamate group and a substituted phenyl ring. The phenyl substituent includes a 4-bromo and 2-trifluoromethyl group, which confer distinct reactivity and physicochemical properties. Azetidine rings, being four-membered saturated heterocycles, are increasingly utilized in drug discovery due to their conformational rigidity and improved pharmacokinetic profiles compared to larger rings like piperidines .

Properties

Molecular Formula

C15H17BrF3NO2

Molecular Weight

380.20 g/mol

IUPAC Name

tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H17BrF3NO2/c1-14(2,3)22-13(21)20-7-9(8-20)11-5-4-10(16)6-12(11)15(17,18)19/h4-6,9H,7-8H2,1-3H3

InChI Key

WEOQRKRFIMWKLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(C=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-(trifluoromethyl)aniline and tert-butyl azetidine-1-carboxylate.

    Formation of Intermediate: The reaction between 4-bromo-2-(trifluoromethyl)aniline and tert-butyl azetidine-1-carboxylate is carried out under specific conditions, often involving a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Cyclization: The intermediate formed undergoes cyclization to yield the final product, this compound. This step may require heating and the use of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, and conditions may involve the use of polar aprotic solvents and bases.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azetidine derivatives with different substituents on the phenyl ring, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.

    Chemical Biology: It serves as a probe or ligand in studies involving biological targets, helping to elucidate molecular mechanisms and interactions.

    Industrial Chemistry: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and bromo substituents on the phenyl ring can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Reactivity and Functionalization

  • Bromo vs. Trifluoromethyl : The bromo substituent in the target compound allows for palladium-catalyzed cross-couplings, a feature absent in analogs like 8g (thiophene-substituted) or 3o (oxoethyl-substituted). In contrast, trifluoromethyl groups in analogs (e.g., 8g, 3o) improve metabolic stability but limit direct reactivity .
  • Ester and Oxoethyl Groups : The 2-methoxy-2-oxoethyl group in ’s compound facilitates hydrolysis to carboxylic acids, enabling neuroactive derivative synthesis. Similarly, the oxoethyl group in 3o can undergo reductive amination or condensation .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases log P values compared to non-fluorinated analogs (e.g., thiophene-substituted 8g). This enhances membrane permeability, critical for CNS-targeting drugs .
  • NMR Profiles : The 19F NMR chemical shift of the trifluoromethyl group in the target compound is expected near -62 ppm, consistent with analogs like 3o (-62.64 ppm) . Thiophene-containing analogs show distinct aromatic proton shifts (δ 7.3–7.5 ppm) in 1H NMR .

Biological Activity

Tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This azetidine derivative has been studied for its effects on various biological targets, including its interaction with cannabinoid receptors and potential applications in treating neurological disorders.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18BrF3NO2\text{C}_{15}\text{H}_{18}\text{BrF}_3\text{N}\text{O}_2

This structure includes a tert-butyl group, a bromo-substituted phenyl ring, and a trifluoromethyl group, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Cannabinoid Receptor Modulation : The compound has been shown to interact with cannabinoid receptors, which are crucial in regulating a variety of physiological processes, including pain sensation and mood regulation. Studies have suggested that azetidine derivatives can act as antagonists or agonists at these receptors, potentially offering therapeutic benefits for conditions such as chronic pain and anxiety disorders .
  • Antimicrobial Properties : Preliminary studies have demonstrated that related azetidine compounds possess antimicrobial activity. For instance, derivatives containing similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria . While specific data on the antimicrobial efficacy of this compound is limited, its structural analogs suggest potential in this area.

1. Cannabinoid Receptor Studies

A study focused on azetidine derivatives indicated that compounds with similar structures could effectively modulate CB1 receptors, impacting neurochemical pathways associated with pain and mood disorders. The research highlighted the importance of the trifluoromethyl group in enhancing receptor affinity .

2. Antimicrobial Screening

In a comprehensive screening of azetidine derivatives, several compounds were tested against various pathogens. The results showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 12.5 µg/mL for structurally similar compounds . Although direct data for this compound is not available, these findings suggest a promising avenue for further investigation.

Data Table: Biological Activities of Related Azetidine Derivatives

Compound NameActivity TypeTarget Organism/PathwayMIC (µg/mL)Reference
Compound AAntimicrobialS. aureus12.5
Compound BCannabinoid ModulatorCB1 Receptor-
Compound CAntimicrobialE. coli25

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